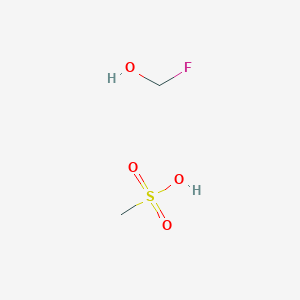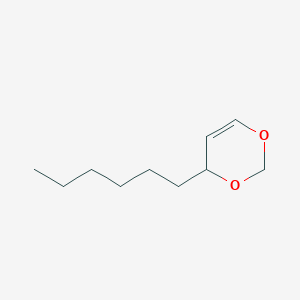![molecular formula C14H23BrO2Si B14304587 (2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane CAS No. 113493-52-0](/img/structure/B14304587.png)
(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane is an organosilicon compound that features a bromoethyl group attached to a phenoxy moiety, which is further connected to a methoxyethyl group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane typically involves a multi-step process. One common method starts with the reaction of 3-(2-bromoethyl)phenol with methoxyethyl chloride in the presence of a base such as potassium carbonate to form the intermediate 2-{[3-(2-bromoethyl)phenoxy]methoxy}ethanol. This intermediate is then reacted with trimethylchlorosilane in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromoethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include azido, thiocyanato, and amino derivatives.
Oxidation: Products include quinones and other oxidized phenoxy derivatives.
Reduction: Products include ethyl derivatives and other reduced forms.
Scientific Research Applications
Chemistry
In organic synthesis, (2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane is used as a building block for the synthesis of more complex molecules
Biology
The compound’s ability to undergo substitution reactions makes it useful in the modification of biomolecules. It can be used to attach bioactive groups to proteins or nucleic acids, facilitating the study of biological processes and the development of bioconjugates.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties
Industry
In the materials science industry, this compound is used in the synthesis of silane coupling agents, which enhance the adhesion between organic polymers and inorganic materials. This is particularly useful in the production of composite materials and coatings.
Mechanism of Action
The mechanism of action of (2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane depends on its specific application. In chemical reactions, the bromoethyl group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound can modify biomolecules through covalent bonding, altering their function and activity. The trimethylsilyl group can also protect reactive sites during synthesis, preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
(2-{[3-(2-Chloroethyl)phenoxy]methoxy}ethyl)(trimethyl)silane: Similar structure but with a chloroethyl group instead of a bromoethyl group.
(2-{[3-(2-Iodoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane: Similar structure but with an iodoethyl group instead of a bromoethyl group.
(2-{[3-(2-Fluoroethyl)phenoxy]methoxy}ethyl)(trimethyl)silane: Similar structure but with a fluoroethyl group instead of a bromoethyl group.
Uniqueness
The presence of the bromoethyl group in (2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts. This increased reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired.
Properties
CAS No. |
113493-52-0 |
|---|---|
Molecular Formula |
C14H23BrO2Si |
Molecular Weight |
331.32 g/mol |
IUPAC Name |
2-[[3-(2-bromoethyl)phenoxy]methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C14H23BrO2Si/c1-18(2,3)10-9-16-12-17-14-6-4-5-13(11-14)7-8-15/h4-6,11H,7-10,12H2,1-3H3 |
InChI Key |
XSZMDGDFPIUAMW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=CC=CC(=C1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


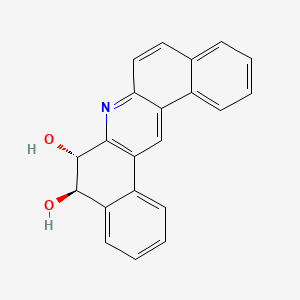
![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)
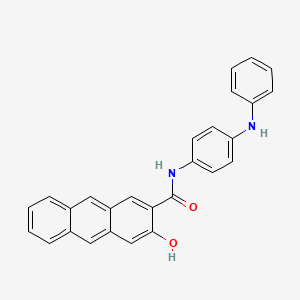
![2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane](/img/structure/B14304535.png)

![Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-](/img/structure/B14304546.png)
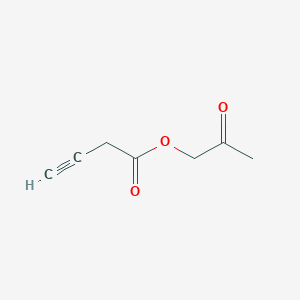
![3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile](/img/structure/B14304553.png)
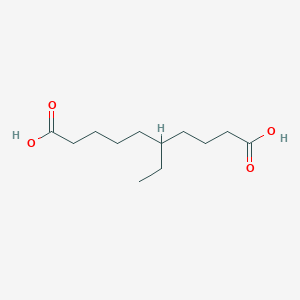

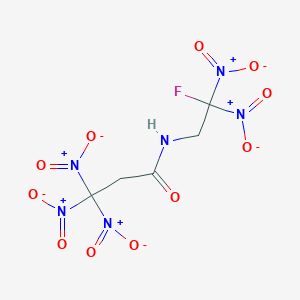
![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine](/img/structure/B14304578.png)
